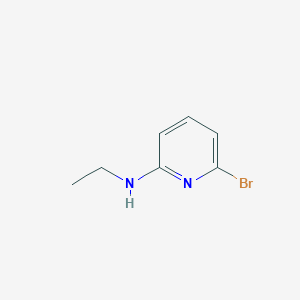
4,4'-dibenzoylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Benzoylphenyl)phenylmethanone is an organic compound with the molecular formula C26H18O It is a derivative of benzophenone, characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to another phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzoylphenyl)phenylmethanone typically involves Friedel-Crafts acylation reactions. One common method includes the reaction of benzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-(4-Benzoylphenyl)phenylmethanone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters, including temperature, pressure, and catalyst concentration, to optimize the yield and minimize by-products. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Benzoylphenyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(4-Benzoylphenyl)phenylmethanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays .
Medicine
In medicine, derivatives of 4-(4-Benzoylphenyl)phenylmethanone are explored for their pharmacological properties. Research is ongoing to investigate its potential as an anti-inflammatory or anticancer agent .
Industry
Industrially, the compound is used in the production of polymers and resins. Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability .
Mécanisme D'action
The mechanism of action of 4-(4-Benzoylphenyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: A simpler analog with two phenyl rings attached to a carbonyl group.
4-(4-Benzoylphenoxy)phenylmethanone: A similar compound with an additional phenoxy group.
Uniqueness
4-(4-Benzoylphenyl)phenylmethanone stands out due to its extended conjugated system, which enhances its stability and reactivity. This unique structure allows for diverse chemical modifications and applications in various fields of research .
Propriétés
Numéro CAS |
33090-29-8 |
|---|---|
Formule moléculaire |
C26H18O2 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
[4-(4-benzoylphenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H18O2/c27-25(21-7-3-1-4-8-21)23-15-11-19(12-16-23)20-13-17-24(18-14-20)26(28)22-9-5-2-6-10-22/h1-18H |
Clé InChI |
MLNFAVZUSGIURZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B8807015.png)


![Propanedinitrile, [(chlorophenyl)hydrazono]-](/img/structure/B8807032.png)
